2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol
Description
2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol is a brominated aromatic ethanolamine derivative with the molecular formula C₁₁H₁₆BrNO. Its structure features a 3-bromophenyl group attached to a propyl chain, which is further linked to an ethanolamine moiety via an amino group.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)propylamino]ethanol |
InChI |
InChI=1S/C11H16BrNO/c1-2-11(13-6-7-14)9-4-3-5-10(12)8-9/h3-5,8,11,13-14H,2,6-7H2,1H3 |
InChI Key |
CMOFNIOSCBHTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NCCO |
Origin of Product |
United States |
Preparation Methods
Route via Azide Reduction (Most Referenced Method)
Overview:
This method involves the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol through the reduction of an azide precursor, specifically 2-azido-1-(3-bromophenyl)-ethanol, using triphenylphosphine in tetrahydrofuran (THF).
2-Azido-1-(3-bromophenyl)-ethanol + Triphenylphosphine → 2-Amino-1-(3-bromophenyl)ethan-1-ol
- Dissolve 2-azido-1-(3-bromophenyl)-ethanol in THF.
- Add triphenylphosphine (PPh₃) and water to the mixture.
- Stir at approximately 50°C for 2 hours.
- Work-up involves aqueous extraction, washing, drying, and concentration.
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Reagent | Triphenylphosphine |
| Temperature | 50°C |
| Time | 2 hours |
| Yield | Approximately 85% |
- High yield and selectivity.
- Mild reaction conditions.
Synthesis of the Target Compound: 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol
Reductive Amination Approach
Overview:
The key step involves forming the secondary amine linkage between the amino alcohol and a 3-bromophenylpropyl fragment.
Preparation of 3-bromophenylpropylamine derivative:
- React 3-bromophenylacetic acid with a suitable amine or convert it to the corresponding halide, then perform nucleophilic substitution with ammonia or primary amines.
-
- Condense the amino alcohol with the aldehyde or ketone form of the 3-bromophenylpropyl group.
- Use reducing agents such as sodium cyanoborohydride (NaBH₃CN) to facilitate the formation of the secondary amine.
| Parameter | Value |
|---|---|
| Solvent | Methanol or ethanol |
| Temperature | Room temperature to 50°C |
| Reagent | Sodium cyanoborohydride |
| Time | 12-24 hours |
- High selectivity for secondary amine formation.
- Compatible with various functional groups.
Alternative Route: Nucleophilic Substitution
- Synthesize 1-(3-bromophenyl)propylamine via halogenation of the corresponding propylamine.
- React with ethanolamine to introduce the hydroxyl group, forming the ethan-1-ol backbone.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Azide reduction | 2-Azido-1-(3-bromophenyl)-ethanol | Triphenylphosphine, water | Reduction of azide to amine | ~85% | Widely used, efficient, mild conditions |
| Reductive amination | 3-bromophenylpropyl aldehyde/ketone | NaBH₃CN, acid catalyst | Nucleophilic addition, reduction | 70-85% | High selectivity for secondary amines |
| Nucleophilic substitution | 3-bromophenylpropyl halide + ethanolamine | Base (e.g., K₂CO₃) | SN2 reaction | Variable | Suitable for introducing hydroxyl groups |
Final Remarks
The synthesis of This compound is achievable through well-established organic reactions, primarily involving azide reduction and reductive amination. The choice of method depends on the available starting materials, desired purity, and scale. The azide reduction pathway remains the most straightforward and reliable, supported by literature and patent data, offering high yields and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-{[1-(3-Bromophenyl)propyl]amino}acetaldehyde or 2-{[1-(3-Bromophenyl)propyl]amino}acetone.
Reduction: Formation of 2-{[1-(3-Phenylpropyl)amino}ethan-1-ol.
Substitution: Formation of 2-{[1-(3-Hydroxyphenyl)propyl]amino}ethan-1-ol or 2-{[1-(3-Aminophenyl)propyl]amino}ethan-1-ol.
Scientific Research Applications
2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aminoethanol moiety allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with three classes of molecules:
- Brominated aromatic derivatives (e.g., ’s indole-based compounds).
- Ethanolamine-containing molecules (e.g., natural products in ).
- 3-Bromophenylpropyl-substituted compounds (e.g., pyrazole derivatives in ).
Table 1: Key Structural Features of Analogues
Physicochemical Properties
- Molecular Weight : The target compound (258.16 g/mol) is lighter than indole-based analogues (e.g., 437.01 g/mol for 3d) due to the absence of complex heterocycles .
- Solubility: Ethanolamine derivatives are generally polar and water-soluble, whereas brominated aromatics (e.g., 3d) exhibit lower solubility due to hydrophobic aromatic rings .
- Stability: The presence of a bromine atom in the target compound and 3d may enhance stability against metabolic degradation compared to non-halogenated analogs .
Biological Activity
The compound 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol, a brominated derivative of phenylethanolamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H16BrN and a molecular weight of 258.15 g/mol. The presence of a bromine atom on the phenyl ring influences the compound's reactivity and biological interactions. The compound's structure is characterized by both hydrophilic and hydrophobic regions, making it suitable for various biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by inflammation.
2. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. It has been evaluated for its ability to alleviate pain through modulation of neurotransmitter systems, particularly those related to adrenergic and dopaminergic pathways, which are crucial in pain perception.
3. Enzyme Inhibition
The compound has been studied for its interactions with specific enzymes. It may inhibit enzymes involved in inflammatory processes, thereby contributing to its anti-inflammatory effects. Further research is needed to identify the exact enzymes targeted and the implications for therapeutic use.
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can influence various cellular signaling pathways, resulting in altered physiological responses.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[1-(4-Chlorophenyl)propyl]amino}ethan-1-ol | C11H16ClN | Contains chlorine; potential differences in reactivity and biological activity. |
| 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol | C11H16BrN | Methoxy group enhances lipophilicity; may improve membrane permeability . |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol, and what key reaction parameters must be optimized?
- Methodology : Synthesis typically involves sequential alkylation and bromination steps. For example, starting with 3-bromophenylpropylamine, the alcohol group is introduced via nucleophilic substitution or reductive amination. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during bromination to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF or THF improve reaction efficiency) .
- Stoichiometric ratios (excess brominating agents may lead to over-bromination; precise equivalents are critical) .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, respectively. For instance, the hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while the bromophenyl aromatic protons show splitting patterns between 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] peak at m/z 298.22 for CHBrNO) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., O-H stretch ~3200–3500 cm, C-Br ~500–600 cm) .
Q. What are the primary functional groups in this compound, and how do they influence its reactivity?
- Key Functional Groups :
- Hydroxyl (-OH) : Participates in hydrogen bonding and oxidation reactions (e.g., conversion to ketones using CrO) .
- Amine (-NH-) : Enables nucleophilic substitution or Schiff base formation .
- Bromophenyl (CHBr) : Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates via resonance .
Advanced Research Questions
Q. How can researchers address discrepancies in enantiomeric purity observed during the synthesis of chiral derivatives of this compound?
- Resolution Strategies :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers. For example, (R)- and (S)-isomers of similar compounds show distinct retention times (e.g., 12.3 vs. 14.7 min) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during synthesis to enhance enantioselectivity .
Q. What strategies are effective in minimizing by-product formation during the bromination step of this compound synthesis?
- Optimization Approaches :
- Low-Temperature Bromination : Conduct reactions at –20°C to suppress di-brominated by-products .
- Catalytic Additives : Use Lewis acids (e.g., FeCl) to direct bromine electrophiles selectively to the para position .
- In Situ Monitoring : Employ TLC or FTIR to track reaction progress and terminate before over-bromination .
Q. How does the presence of the bromophenyl group affect the compound's interaction with biological targets such as enzymes or receptors?
- Mechanistic Insights :
- Receptor Binding : The bromophenyl moiety enhances hydrophobic interactions with P2X7 purinergic receptors, as seen in analogues like 5-BDBD (IC = 1.2 µM) .
- Enzyme Inhibition : Bromine’s electron-withdrawing effect stabilizes transition states in enzyme-substrate complexes (e.g., acetylcholinesterase inhibition by similar compounds, Ki = 8.3 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
